Tricyclo(5.2.1.03,6)deca-2,5,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(5.2.1.03,6)deca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C10H10. It is characterized by a unique tricyclic structure, which includes three fused rings. This compound is also known by other names such as 4,7-Dihydro-2H-4,7-methano-inden and isodicyclopentatriene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(5.2.1.03,6)deca-2,5,8-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method is the reaction of cyclopentadiene with acetylene or its derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(5.2.1.03,6)deca-2,5,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Epoxides, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo(5.2.1.03,6)deca-2,5,8-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tricyclo(5.2.1.03,6)deca-2,5,8-triene exerts its effects involves its interaction with various molecular targets. Its polycyclic structure allows it to participate in multiple types of chemical reactions, influencing pathways such as oxidation and reduction. The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo(5.2.2.02,6)undeca-2,5,8-triene
- Tricyclo(3.3.2.02,8)deca-3,6,9-triene
- Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene
Uniqueness
Tricyclo(5.2.1.03,6)deca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity compared to other polycyclic hydrocarbons. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
6675-71-4 |
---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]deca-2,5,8-triene |
InChI |
InChI=1S/C10H10/c1-2-9-7-4-5-8(6-7)10(9)3-1/h2-5,7-8H,1,6H2 |
InChI-Schlüssel |
NZJIGYSMNUZUSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3CC(C2=C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.